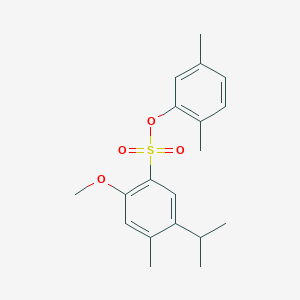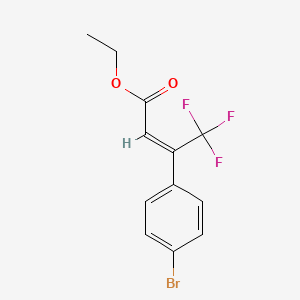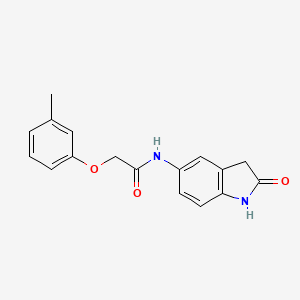
2,5-Dimetilfenil 2-metoxi-4-metil-5-(propan-2-il)benceno-1-sulfonato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is an organic compound characterized by its complex aromatic structure
Aplicaciones Científicas De Investigación
2,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multiple steps, starting from readily available aromatic precursors. One common synthetic route includes:
Aromatic Substitution: The initial step often involves the substitution of a hydrogen atom on an aromatic ring with a sulfonate group. This can be achieved using reagents such as chlorosulfonic acid or sulfur trioxide in the presence of a catalyst.
Methylation and Alkylation: Subsequent steps involve the introduction of methyl and isopropyl groups through Friedel-Crafts alkylation reactions. These reactions typically require a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the sulfonate group.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can lead to the formation of simpler aromatic compounds.
Mecanismo De Acción
The mechanism by which 2,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethylphenyl 2-methoxy-4-methylbenzene-1-sulfonate
- 2,5-Dimethylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate
Uniqueness
Compared to similar compounds, 2,5-Dimethylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
(2,5-dimethylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4S/c1-12(2)16-11-19(18(22-6)10-15(16)5)24(20,21)23-17-9-13(3)7-8-14(17)4/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYIFGZLVCPEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cinnamyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564972.png)
![Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2564973.png)
![N-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methyl]-N-(2,3-dihydro-1H-inden-2-yl)prop-2-enamide](/img/structure/B2564975.png)
![1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2564977.png)

![(2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564981.png)

![N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2564983.png)



![8-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2564993.png)
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2564994.png)
![2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-methylpyrimidine hydrochloride](/img/structure/B2564995.png)
